molecular formula C6H2Br2S2 B1267018 2,5-Dibromothieno[2,3-b]thiophene CAS No. 25121-86-2

2,5-Dibromothieno[2,3-b]thiophene

Cat. No. B1267018
CAS RN: 25121-86-2
M. Wt: 298 g/mol
InChI Key: QHVWXMMQBYLRTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2,5-Dibromothieno[2,3-b]thiophene often involves multiple steps, including bromination, metallation, and coupling reactions. For example, the efficient synthesis of 3,6-dialkoxythieno[3,2-b]thiophenes, closely related to our compound of interest, involves symmetrical and unsymmetrical pathways starting from dibromothiophene precursors or through trans-etherification processes (Hergué, Frère, & Roncali, 2011). Large-scale synthesis methods for thieno[3,2-b]thiophene and its derivatives, including dibromo and tetrabromo derivatives, are also well-documented, showcasing the importance of halogenated thiophenes as versatile intermediates in organic synthesis (Fuller, Iddon, & Smith, 1997).

Molecular Structure Analysis

The molecular structure of 2,5-Dibromothieno[2,3-b]thiophene derivatives has been explored through various analytical techniques, including X-ray crystallography. These studies reveal the planarity and electronic conjugation of the thiophene systems, which are critical for their electronic properties. The crystal structure analysis of similar compounds, like 2,5-bis(dicyanomethylene)-2,5-dihydrothieno[3,2-b]thiophene, shows weak face-to-face interactions and sheet-like network structures, indicative of the potential for intermolecular interactions in solid-state assemblies (Yui et al., 1989).

Chemical Reactions and Properties

2,5-Dibromothieno[2,3-b]thiophene and its derivatives participate in a variety of chemical reactions, including Suzuki-Miyaura cross-coupling, which allows for the introduction of aryl groups to the thiophene core, thereby modifying its electronic and photophysical properties. The bromine atoms present in these molecules serve as reactive sites for further functionalization, leading to a wide range of polyfunctionalized thiophenes and enediynes (Fuller, Iddon, & Smith, 1997).

Physical Properties Analysis

The physical properties of 2,5-Dibromothieno[2,3-b]thiophene derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. The introduction of substituents can significantly affect these properties, making them suitable for specific applications. For instance, the synthesis and characterization of polymers derived from fluorophenylthieno[3,2-b]thiophene molecules demonstrate how structural modifications can impact the polymer's electrochemical and photophysical properties, indicating the importance of molecular design in material science (Topal et al., 2021).

Chemical Properties Analysis

The chemical properties of 2,5-Dibromothieno[2,3-b]thiophene, such as reactivity towards nucleophiles, electrophiles, and radicals, are pivotal for its use in organic synthesis. The compound's ability to undergo various chemical transformations, including lithiation and silylation, highlights its versatility as a synthetic intermediate. The regiospecific silylation of 2,5-dibromothiophene exemplifies the controlled modification of thiophene derivatives, essential for the synthesis of organosilicon compounds and their applications in materials science (Lukevics et al., 2001).

Scientific Research Applications

  • Pharmaceutical Applications

    • Field : Pharmaceutical and Biological Sciences .
    • Application : Thienothiophenes, including 2,5-Dibromothieno[2,3-b]thiophene, have shown various biological activities such as antiviral, antitumor, antiglaucoma, and antimicrobial properties .
    • Methods : The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their biological activity .
    • Results : The outcomes would also depend on the specific biological activity being targeted. For example, they might be measured in terms of their efficacy in inhibiting a particular virus or tumor .
  • Optoelectronic Applications

    • Field : Material Science and Optoelectronics .
    • Application : Thienothiophenes are used in the fabrication of organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors .
    • Methods : These compounds are typically incorporated into a molecular architecture to alter or improve the fundamental properties of organic, π-conjugated materials .
    • Results : The results would be evaluated in terms of the performance of the optoelectronic device, such as its efficiency or lifespan .
  • Semiconductor Applications

    • Field : Material Science and Electronics .
    • Application : Thienothiophenes are used as semiconductors .
    • Methods : These compounds are typically incorporated into electronic devices where they contribute to the device’s semiconducting properties .
    • Results : The results would be evaluated in terms of the performance of the electronic device, such as its conductivity or power efficiency .
  • Electrochemical Sensor Development

    • Field : Analytical Chemistry .
    • Application : 2,5-Dibromothieno[2,3-b]thiophene has been used in the development of electrochemical sensors for the detection of heavy metal ions .
    • Methods : The compound is typically incorporated into a glassy carbon electrode, which is then used to detect the presence of heavy metal ions in a solution .
    • Results : The sensor was found to be efficient in detecting Hg(II) ions .
  • Organic Field-Effect Transistor Applications

    • Field : Electronics .
    • Application : Polymers based on 2,5-Dibromothieno[2,3-b]thiophene have been used in the development of organic field-effect transistors .
    • Methods : The polymers are incorporated into transistor devices, where they contribute to the device’s semiconducting properties .
    • Results : The polymers achieved hole mobilities of 0.035 and 0.008 cm² V⁻¹ s⁻¹ in top-contact/bottom-gate organic field-effect transistor devices .
  • Wide Band Gap Material Applications

    • Field : Material Science .
    • Application : 2,5-Dibromothieno[2,3-b]thiophene has been used in the development of wide band gap materials .
    • Methods : The compound is typically incorporated into a material, altering its band gap properties .
    • Results : The more linear configuration and more planar backbone structure of the compound lead to better charge transfer mobility .
  • Development of Efficient Ionic Probes

    • Field : Analytical Chemistry .
    • Application : 2,5-Dibromothieno[2,3-b]thiophene has been used in the development of efficient ionic probes for the detection of Hg(II) ions .
    • Methods : The compound is typically incorporated into a glassy carbon electrode, which is then used to detect the presence of Hg(II) ions in a solution .
    • Results : The sensor was found to be efficient in detecting Hg(II) ions .
  • Development of Functional Supramolecular Chemistry

    • Field : Supramolecular Chemistry .
    • Application : 2,5-Dibromothieno[2,3-b]thiophene has been used in the development of functional supramolecular chemistry .
    • Methods : The compound is typically incorporated into a molecular architecture to alter or improve the fundamental properties of organic, π-conjugated materials .
    • Results : The outcomes would depend on the specific supramolecular chemistry being targeted .
  • Development of Organic Electronic Materials

    • Field : Material Science and Electronics .
    • Application : 2,5-Dibromothieno[2,3-b]thiophene has been used in the development of organic electronic materials .
    • Methods : These compounds are typically incorporated into electronic devices where they contribute to the device’s electronic properties .
    • Results : The results would be evaluated in terms of the performance of the electronic device, such as its conductivity or power efficiency .

Safety And Hazards

This compound is toxic if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . After handling the product, it is advised to wash hands before breaks .

Future Directions

2,5-Dibromothieno[2,3-b]thiophene is useful in the preparation and electronic properties of fused oligothienoacenes . It has potential applications in the field of organic electronics due to its ability to form conjugated polymers .

properties

IUPAC Name

2,5-dibromothieno[2,3-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2S2/c7-4-1-3-2-5(8)10-6(3)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVWXMMQBYLRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C=C(S2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179812
Record name Thieno(2,3-b)thiophene, 2,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromothieno[2,3-b]thiophene

CAS RN

25121-86-2
Record name Thieno(2,3-b)thiophene, 2,5-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025121862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thieno(2,3-b)thiophene, 2,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromothieno[2,3-b]thiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Bugge - Acta Chem Scand, 1969 - actachemscand.org
The introduction of bromine and its subsequent replacement by other substituents in the isomeric thieno [2, 3-b] thiophene (I) and thieno [3, 2-b] thiophene (II) have been investigated. …
Number of citations: 43 actachemscand.org
G Turkoglu, ME Cinar, T Ozturk - Rsc Advances, 2017 - pubs.rsc.org
Conjugated donor–acceptor (D–A) copolymers possessing alternating fused bicyclic aromatic rings thieno[3,2-b]thiophene, selenopheno[3,2-b]thiophene, thieno[2,3-b]thiophene and …
Number of citations: 14 pubs.rsc.org
YP Ou, J Zhang, MX Zhang, F Zhang, D Kuang… - Inorganic …, 2017 - ACS Publications
A series of five diruthenium diethynyl complexes based on α,β-fused oligothienoacenes in the core of the bridging ligands [{Ru(dppe)Cp*} 2 (μ-CC–L–CC)] [dppe = 1,2-bis(…
Number of citations: 26 pubs.acs.org
DM Altwein - 1973 - search.proquest.com
The chemistry as well as the pharmacology of thie no [2, 3-b]-thioph ene has received litt le study even though it has been known since l886. Until very recent ly no acceptable …
Number of citations: 2 search.proquest.com
TLJ Chang - 1988 - search.proquest.com
Part I. The synthesis, characterization, and electrical property of four regiospecifically meta-substituted poly (phenylacetylene) s are described. Tungsten (VI) chloride/tetra-n-butyltin (…
Number of citations: 0 search.proquest.com
B COOMBS - 2010 - etheses.dur.ac.uk
The first chapter introduces the area of phenyleneethynylenes. The parent of the novel systems presented here, 1,4-bis(phenylethynyl)benzene (BPEB), is an ex- tended π–conjugated …
Number of citations: 2 etheses.dur.ac.uk
BA Coombs, SR Rutter, AE Goeta, HA Sparkes… - RSC …, 2012 - pubs.rsc.org
A series of novel thienyl aryleneethynylenes have been prepared by the Sonogashira cross-coupling of dibrominated or diiodinated thiophenes with arylacetylenes. Previously we have …
Number of citations: 19 pubs.rsc.org

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